molecular formula C13H22O2 B14546303 2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane CAS No. 61920-34-1

2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane

Cat. No.: B14546303
CAS No.: 61920-34-1
M. Wt: 210.31 g/mol
InChI Key: ZDRATOWRXBQGRJ-UHFFFAOYSA-N
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Description

2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane is an organic compound characterized by a cyclohexene ring fused to a dioxane ring with three methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohex-3-en-1-yl derivatives with dioxane precursors in the presence of catalysts. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives and dioxane-containing molecules. Examples include:

Uniqueness

What sets 2-(Cyclohex-3-en-1-yl)-4,5,6-trimethyl-1,3-dioxane apart is its unique combination of a cyclohexene ring and a dioxane ring with three methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61920-34-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-cyclohex-3-en-1-yl-4,5,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C13H22O2/c1-9-10(2)14-13(15-11(9)3)12-7-5-4-6-8-12/h4-5,9-13H,6-8H2,1-3H3

InChI Key

ZDRATOWRXBQGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(OC1C)C2CCC=CC2)C

Origin of Product

United States

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